molecular formula C25H20ClNO5 B214693 1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214693
M. Wt: 449.9 g/mol
InChI Key: OBICYOIVZSRBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is an enzyme responsible for the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of various viral enzymes, such as HIV-1 integrase and hepatitis B virus polymerase. Additionally, the compound has been shown to inhibit the activation of NF-kB, which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and specificity for its target enzymes and signaling pathways. The compound has been shown to have low toxicity and can be easily synthesized in large quantities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, viral infections, and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, the development of novel analogs of this compound with improved solubility and stability could lead to the discovery of more potent and effective therapeutic agents.

Synthesis Methods

The synthesis method of 1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2-chlorobenzyl chloride with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid in the presence of a base such as triethylamine. The resulting compound is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various scientific research studies. It has shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo on various cell lines and animal models, and has shown promising results in the treatment of cancer, viral infections, and inflammation.

properties

Product Name

1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H20ClNO5/c26-19-7-3-1-5-17(19)15-27-20-8-4-2-6-18(20)25(30,24(27)29)14-21(28)16-9-10-22-23(13-16)32-12-11-31-22/h1-10,13,30H,11-12,14-15H2

InChI Key

OBICYOIVZSRBHT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O

Origin of Product

United States

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